molecular formula C17H13ClN2O2 B12685353 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- CAS No. 108664-32-0

2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl-

Cat. No.: B12685353
CAS No.: 108664-32-0
M. Wt: 312.7 g/mol
InChI Key: YOUHQJFZNCEPKX-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.729 g/mol . This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- typically involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the positions adjacent to the nitrogen atoms. Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.

Scientific Research Applications

2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro-3-methyl- include other benzimidazole derivatives such as:

Properties

CAS No.

108664-32-0

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-3-methylbenzimidazol-2-one

InChI

InChI=1S/C17H13ClN2O2/c1-11(16(21)12-7-9-13(18)10-8-12)20-15-6-4-3-5-14(15)19(2)17(20)22/h3-10H,1H2,2H3

InChI Key

YOUHQJFZNCEPKX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C(=C)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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